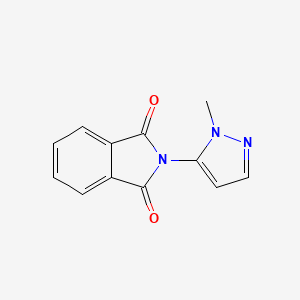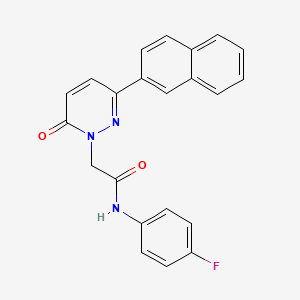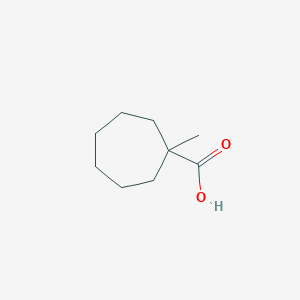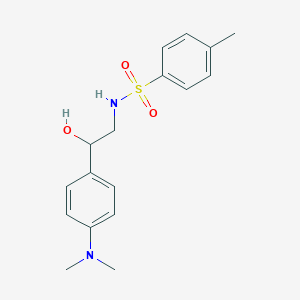
2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione, commonly referred to as 2-Methylpyrazole-5-one (2-MPO), is an organic compound belonging to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 2-MPO has been used in a variety of scientific research applications, and is known for its unique properties and potential for use in drug discovery.
Applications De Recherche Scientifique
NAMPT Activation
Nicotinamide phosphoribosyltransferase (NAMPT) plays a crucial role in the NAD+ salvage pathway, which is essential for metabolism and aging. The compound has been identified as a potent NAMPT activator, which could be beneficial for treating a variety of diseases related to aging and metabolic disorders .
Cancer Research
The activation of NAMPT can have therapeutic implications in cancer research. By influencing the NAD+ salvage pathway, it may help in designing new strategies for cancer treatment, especially considering its attenuated CYP inhibition, which is a common concern with cancer therapeutics .
Drug Development
The compound’s ability to modulate lipophilicity and attenuate CYP direct inhibition (DI) makes it a promising candidate for drug development. It could lead to the creation of drugs with fewer side effects and improved efficacy .
Metabolic Studies
Given its role in the NAD+ salvage pathway, this compound can be used in metabolic studies to understand the biochemical pathways involved in energy production and consumption within cells .
Aging Research
The compound’s potential to activate NAMPT suggests that it could be used in aging research to explore treatments for age-related diseases, possibly extending lifespan or improving the quality of life in aging populations .
Neurodegenerative Diseases
Targeting NAD metabolism has been suggested for the therapy of age-related neurodegenerative diseases. This compound could be part of research efforts to find new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Biochemical Assays
The compound could be utilized in biochemical assays to study enzyme kinetics, especially related to NAMPT activity. This can provide insights into the enzymatic processes that are vital for maintaining cellular health .
Pharmacokinetics
Understanding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), can aid in the design of better pharmacological agents with targeted delivery and controlled release .
Propriétés
IUPAC Name |
2-(2-methylpyrazol-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-14-10(6-7-13-14)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRQJKKCBRZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2940599.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)
![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)
![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)




![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)

![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)
![1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole](/img/structure/B2940617.png)
